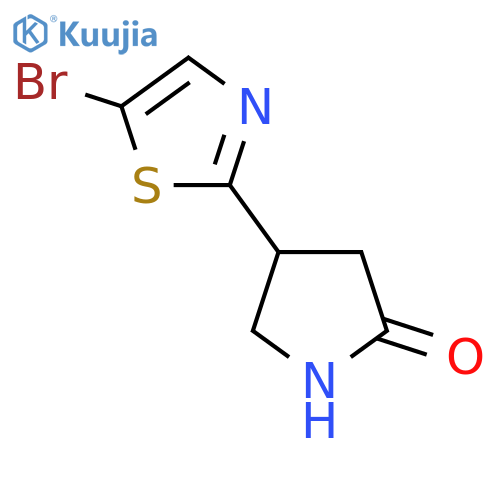

Cas no 2228862-23-3 (4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one)

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one

- EN300-1921800

- 2228862-23-3

-

- インチ: 1S/C7H7BrN2OS/c8-5-3-10-7(12-5)4-1-6(11)9-2-4/h3-4H,1-2H2,(H,9,11)

- InChIKey: WVUUMBQUHYBKRI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C2CC(NC2)=O)S1

計算された属性

- せいみつぶんしりょう: 245.94625g/mol

- どういたいしつりょう: 245.94625g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 70.2Ų

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921800-0.1g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1921800-0.5g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1921800-1.0g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1921800-10.0g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1921800-0.05g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1921800-0.25g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1921800-5.0g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1921800-5g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1921800-2.5g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1921800-1g |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one |

2228862-23-3 | 1g |

$986.0 | 2023-09-17 |

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-oneに関する追加情報

Chemical Profile of 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one (CAS No. 2228862-23-3)

4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one (CAS No. 2228862-23-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidinone derivatives, which are known for their broad spectrum of pharmacological properties. The presence of a thiazole moiety and a bromo substituent in its structure imparts distinct chemical and electronic properties, making it a valuable scaffold for drug discovery and development.

The thiazole ring is a sulfur-containing heterocycle that is widely prevalent in biologically active molecules, including natural products and synthetic drugs. Its ability to participate in hydrogen bonding and metal coordination makes it a versatile component in medicinal chemistry. In 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one, the thiazole ring is linked to a pyrrolidinone core, which further enhances its potential as a pharmacophore. The pyrrolidinone moiety is known to exhibit bioactivity in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

The bromo substituent at the 5-position of the thiazole ring plays a crucial role in modulating the electronic properties of the molecule. Bromine is an electronegative atom that can influence the reactivity and binding affinity of the compound towards biological targets. This feature makes 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one an attractive candidate for further derivatization and optimization in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The combination of a thiazole ring with a pyrrolidinone scaffold has been explored in various studies for its potential to interact with biological targets such as enzymes and receptors. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer pathways.

In particular, the structure of 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one has been investigated for its potential as an inhibitor of certain enzymes that are overexpressed in tumor cells. Studies have demonstrated that the bromo substituent can enhance binding affinity by participating in halogen bonding interactions with specific residues in the enzyme active site. This mechanism has been leveraged to develop small-molecule inhibitors with improved pharmacological profiles.

Furthermore, the compound has been studied for its antimicrobial properties. The presence of both a thiazole and a pyrrolidinone moiety contributes to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways. Research has shown that derivatives of this class exhibit activity against Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics.

The synthesis of 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as bromination. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

From a computational chemistry perspective, the molecular structure of 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one has been analyzed using various computational tools to predict its biological activity and pharmacokinetic properties. Molecular docking studies have identified potential binding interactions with target proteins, providing insights into its mechanism of action. These computational approaches are essential for guiding experimental efforts and optimizing lead compounds.

The pharmaceutical industry continues to explore novel heterocyclic compounds like 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one for their therapeutic potential. Ongoing research aims to identify new derivatives with improved efficacy and reduced side effects. By leveraging structural modifications and computational modeling, scientists hope to develop next-generation drugs that address unmet medical needs.

In conclusion, 4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one (CAS No. 2228862-23-3) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of a thiazole ring and a pyrrolidinone scaffold, along with the presence of a bromo substituent, makes it a valuable scaffold for drug discovery. Recent research highlights its promise as an inhibitor of enzymes involved in cancer pathways and as an antimicrobial agent. As synthetic methodologies continue to advance, further exploration of this compound and its derivatives will undoubtedly contribute to the development of novel therapeutic agents.

2228862-23-3 (4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one) 関連製品

- 1569043-20-4(2-(5-Acetamido-2-methylphenoxy)propanoic acid)

- 1807223-14-8(Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate)

- 2137823-98-2(3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)

- 1343793-69-0(1-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylethan-1-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 90403-98-8(Cyclohexanecarbonylchloride, 2-methyl-)

- 1935325-76-0(tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate)

- 1261888-73-6(5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)

- 899745-11-0(3-(2-ethylphenyl)carbamoyl-2-(4-methylpiperazin-1-yl)propanoic acid)

- 116007-15-9(3-2-(Ethylsulfonyl)propyl-Pentanedioic Acid)